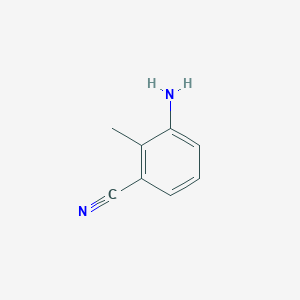

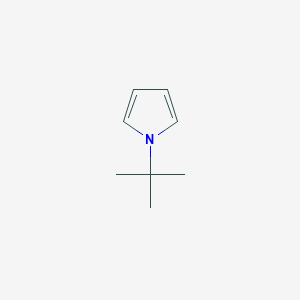

![molecular formula C21H24N2O5 B1266893 Methyl-3-Phenyl-2-[2-(Phenylmethoxycarbonylamino)propionylamino]propanoat CAS No. 3235-14-1](/img/structure/B1266893.png)

Methyl-3-Phenyl-2-[2-(Phenylmethoxycarbonylamino)propionylamino]propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

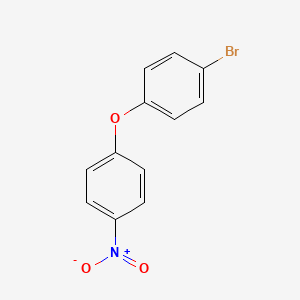

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is a chemical compound belonging to the family of carboxylic acid esters. It is a white, crystalline solid with a molecular formula of C17H22N2O4 and a molecular weight of 314.37 g/mol. It is also known as methyl 3-phenyl-2-{2-[(phenylmethoxy)carbonylamino]propanoylamino}propanoate, phenylmethoxycarbonylaminopropanoic acid methyl ester, and methyl 3-phenyl-2-{2-[(phenylmethoxy)carbonylamino]propanoylamino}propanoate.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Struktur ermöglicht verschiedene chemische Reaktionen, wie z. B. Veresterung und Amidierung, die für die Synthese komplexer Moleküle unerlässlich sind. Zum Beispiel kann sie unter Fest-Flüssig-Phasentransferkatalysebedingungen reagieren, um sulfonierte Produkte zu erhalten .

Krebsforschung

Im Bereich der Krebsforschung haben Derivate dieser Verbindung vielversprechende Ergebnisse gezeigt. Sie werden zur Synthese von Molekülen verwendet, die eine antiproliferative Aktivität gegen Krebszelllinien wie HCT-116 und MCF-7 aufweisen . Diese Derivate können potenzielle Kandidaten für Chemotherapeutika sein und einen neuen Ansatz zur Krebsbehandlung bieten.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antiproliferative activity against human hct-116 and mcf-7 cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with the human thymidylate synthase allosteric site .

Pharmacokinetics

Similar compounds have been shown to have a boiling point of 597°c at 760mmhg and a density of 1197g/cm3 .

Action Environment

Similar compounds have been shown to improve the acylation of weak nucleophiles in organic solvents with very low h2o concentration (2%) .

Biochemische Analyse

Biochemical Properties

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical reactions . The compound’s ester functional group allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases. Additionally, the presence of aromatic rings in its structure enables π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability.

Molecular Mechanism

The molecular mechanism of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure and binding to the enzyme’s active site . Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo hydrolysis, leading to the formation of its constituent acids and alcohols . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is involved in various metabolic pathways. It can be metabolized by esterases and other enzymes, leading to the formation of its constituent acids and alcohols . The compound can also interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production. These interactions can affect metabolic flux and the levels of metabolites in different pathways.

Transport and Distribution

Within cells and tissues, Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is influenced by its structural properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and chromatin.

Eigenschaften

IUPAC Name |

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNOQQFBTTYLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954134 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-14-1 |

Source

|

| Record name | NSC87866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

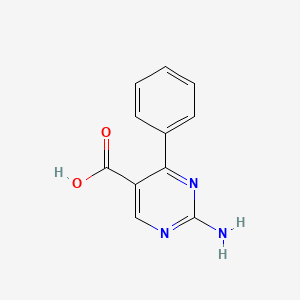

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

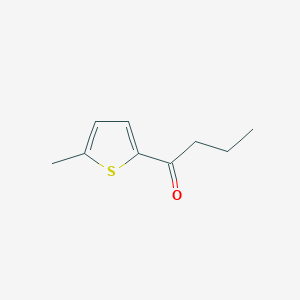

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

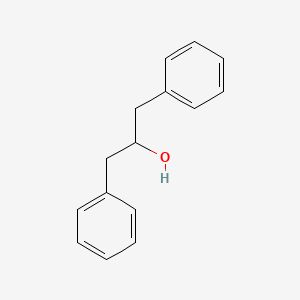

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)